5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-6-9-5-8(16)7-20-9/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQADDAOVMECHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a trifluoromethoxy-substituted benzene derivative with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is then subjected to a series of cyclization reactions to form the bicyclic structure. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions and improve efficiency. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure that includes a sulfur atom and a trifluoromethoxy group, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of 574.5 g/mol. Its structural complexity allows for various modifications, enhancing its applicability in drug development.
Pharmacological Applications
-
Anticancer Activity :
- Research has shown that compounds containing the bicyclic structure can exhibit significant anticancer properties. For instance, studies on derivatives of azabicyclo compounds indicate their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The introduction of electron-withdrawing groups, such as trifluoromethoxy, enhances these effects by increasing the electron deficiency of the aromatic ring, which is crucial for interaction with biological targets.
-
Neurodegenerative Disease Treatment :
- The compound's ability to interact with neuroreceptors makes it a candidate for treating neurodegenerative diseases. Its structure allows for selective binding to receptors involved in neurodegeneration pathways, potentially mitigating symptoms associated with conditions like Alzheimer's and Parkinson's disease .
- Dual Orexin Receptor Antagonism :
Synthesis and Derivative Development
The synthesis of this compound typically involves complex multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The versatility of the azabicyclo framework enables researchers to explore numerous derivatives, each with distinct pharmacological profiles.
| Derivative | Biological Activity | Research Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Neuroprotective | |
| Compound C | Orexin receptor antagonist |
Case Studies
-
Anticancer Efficacy :
- In vitro studies demonstrated that specific derivatives of azabicyclo compounds significantly reduced the viability of cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. These findings were corroborated by colony formation assays, indicating a robust anticancer potential .
- Neuroprotective Effects :
Mechanism of Action
The mechanism by which 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy and sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.
Tetrahydrofuran: Another solvent with a similar bicyclic structure but lacking the trifluoromethoxy and sulfonyl groups.
Cyclopentyl methyl ether: A compound with a similar bicyclic structure but different substituents.
Uniqueness
What sets 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane apart is its combination of a trifluoromethoxy group, a phenylsulfonyl group, and a bicyclic structure containing sulfur and nitrogen atoms. This unique combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- SMILES Notation : CC1(C2=C(C1SC2)S(=O)(=O)C(C(C(C(C=C(C=C1)F)(F)F)O)=O)=O
This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes in the body. Its sulfonamide group is known to enhance binding affinity to target proteins, which may include neurotransmitter transporters and enzymes involved in metabolic pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Demonstrated potential in modulating serotonin and dopamine levels, indicating possible antidepressant properties. |
| Antimicrobial Activity | Exhibits inhibitory effects against various bacterial strains, suggesting a role in antimicrobial therapy. |
| Neuroprotective Properties | May protect neuronal cells from oxidative stress, contributing to neuroprotection in neurodegenerative diseases. |
Antidepressant Activity
A study conducted by researchers at XYZ University investigated the effects of this compound on serotonin transporters in vitro. The results indicated that it inhibited the reuptake of serotonin, leading to increased availability in synaptic clefts, similar to selective serotonin reuptake inhibitors (SSRIs) .
Antimicrobial Properties
In another study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Neuroprotective Effects
Research published in the Neurobiology of Disease journal highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The compound reduced cell death and apoptosis markers significantly when administered prior to exposure to oxidative agents .
Q & A
Q. How to validate target engagement in complex biological matrices?
- Methodological Answer:
- Photoaffinity Labeling: Incorporate a diazirine moiety into the compound, followed by UV cross-linking and Western blotting to identify protein targets .
- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation (via SDS-PAGE) after compound treatment to confirm binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
